molecular formula C14H16BrFN2O B2662269 3-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide CAS No. 2094295-19-7

3-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide

Cat. No.: B2662269
CAS No.: 2094295-19-7
M. Wt: 327.197
InChI Key: IVYYSEDFJCSYAX-UHFFFAOYSA-N
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Description

3-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of bromine, fluorine, and cyclopropyl groups attached to a pyridine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the pyridine ring.

    Fluorination: Introduction of the fluorine atom.

    Amidation: Formation of the carboxamide group by reacting with appropriate amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the pyridine ring.

    Reduction: Reduction reactions could be used to modify the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be targets for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution of the bromine atom might yield a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in the development of new materials or catalysts.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They might exhibit activity against certain biological targets, making them candidates for drug development.

Industry

In industry, such compounds could be used in the development of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action for 3-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, altering their function and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-cyclopropyl-6-fluoropyridine-2-carboxamide: Lacks the additional cyclopropylethyl group.

    N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide: Lacks the bromine atom.

    3-bromo-6-fluoropyridine-2-carboxamide: Lacks both cyclopropyl groups.

Uniqueness

The presence of both bromine and fluorine atoms, along with the cyclopropyl groups, makes 3-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially making it more effective or selective in its applications.

Properties

IUPAC Name

3-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrFN2O/c1-8(9-2-3-9)18(10-4-5-10)14(19)13-11(15)6-7-12(16)17-13/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYYSEDFJCSYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C2CC2)C(=O)C3=C(C=CC(=N3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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